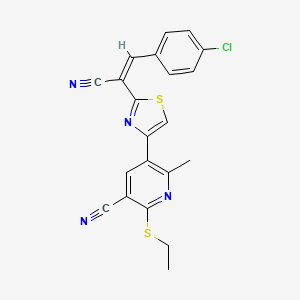

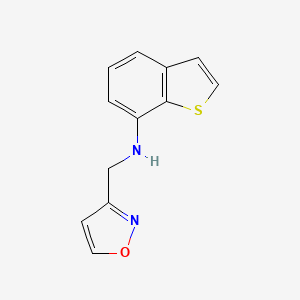

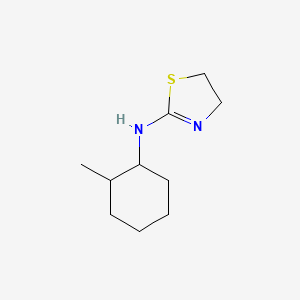

(5-chloro-2H-indazol-3-yl)methanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5-chloro-2H-indazol-3-yl)methanamine;hydrochloride is an important chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of indazole and has been found to exhibit a range of biochemical and physiological effects.

Applications De Recherche Scientifique

Pharmacological Profile of Novel Compounds

Researchers have developed various compounds with potential pharmacological applications. For example, YM348 has been identified as a novel, potent, and orally active 5-HT2C receptor agonist, demonstrating significant effects in behavioral studies without affecting blood pressure, indicating its selective action and potential for further therapeutic exploration (Yasuharu Kimura et al., 2004).

Synthesis and Antimicrobial Activities

A series of derivatives synthesized from 4-methoxyaniline demonstrated moderate to very good antibacterial and antifungal activities. These compounds, including [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, were characterized by spectral and elemental analyses, showcasing the potential of such chemical frameworks in developing new antimicrobial agents (K D Thomas et al., 2010).

Novel Synthesis Approaches

Innovative synthetic methodologies have been developed to construct complex molecules efficiently. For instance, a distinct approach for synthesizing 3-indolyl-methanamines from indoles, aldehydes, and nitrobenzenes in water has been reported. This method highlights the versatility of using water as a solvent in organic synthesis, resulting in excellent yields within a short period (B. Das et al., 2013).

Mécanisme D'action

Target of Action

Indazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indazole derivatives valuable for treatment development .

Mode of Action

It’s known that indazole derivatives can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets, leading to changes that result in these effects.

Biochemical Pathways

Indazole derivatives have been associated with a wide variety of biological properties . The inhibition, regulation, and/or modulation of certain kinases, such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk, play a role in the treatment of diseases induced by these kinases, such as cancer .

Pharmacokinetics

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a mathematical approach to study these properties and their relationship . It’s an indispensable component of drug discovery and development .

Result of Action

Given the broad spectrum of biological activities associated with indazole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. It’s important to note that environmental factors can affect cancer by changing DNA methylation , which could potentially influence the action of this compound.

Propriétés

IUPAC Name |

(5-chloro-2H-indazol-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3.ClH/c9-5-1-2-7-6(3-5)8(4-10)12-11-7;/h1-3H,4,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOSGKLUNWIIRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Cl)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2516607.png)

![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole](/img/structure/B2516617.png)

![4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2516618.png)

![N-(3-methyl-4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)propionamide](/img/structure/B2516621.png)

![N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2516623.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2516628.png)